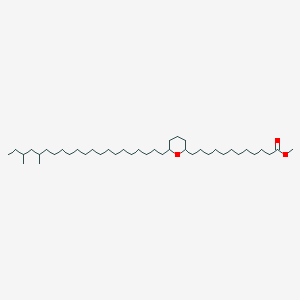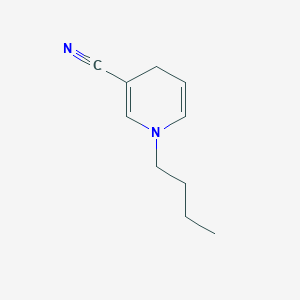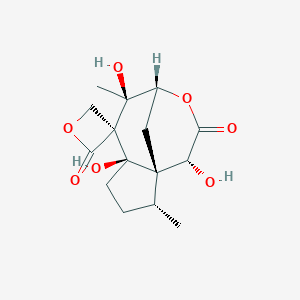
2-Methyl-1,3,2-dithiaphospholane-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-1,3,2-dithiaphospholane-2-thione (MDPT) is a chemical compound that belongs to the class of dithiaphospholane derivatives. It has been widely studied for its potential use in scientific research due to its unique properties, including its ability to act as a chelating agent and its antimicrobial activity. In
Mécanisme D'action
The exact mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione is not fully understood. However, it is believed to act as a chelating agent, binding to metal ions and preventing their involvement in various biochemical processes. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to disrupt bacterial cell membranes, leading to cell death.
Biochemical and Physiological Effects:
2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of various bacterial and fungal strains, making it a potential candidate for use as an antimicrobial agent. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been shown to have antioxidant properties, protecting cells from oxidative damage. Additionally, 2-Methyl-1,3,2-dithiaphospholane-2-thione has been shown to have anti-inflammatory properties, making it a potential candidate for use in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
2-Methyl-1,3,2-dithiaphospholane-2-thione has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, making it readily available for use in research. Additionally, its unique properties make it a valuable tool for studying coordination chemistry and antimicrobial activity. However, 2-Methyl-1,3,2-dithiaphospholane-2-thione also has some limitations. It is highly reactive and can be difficult to handle, requiring careful storage and handling procedures. Additionally, its mechanism of action is not fully understood, making it difficult to predict its effects in various experimental settings.
Orientations Futures
There are several potential future directions for research on 2-Methyl-1,3,2-dithiaphospholane-2-thione. One area of interest is its potential use as an antimicrobial agent. Further studies could explore its efficacy against a wider range of bacterial and fungal strains, as well as its potential use in combination with other antimicrobial agents. Additionally, further research could explore the mechanism of action of 2-Methyl-1,3,2-dithiaphospholane-2-thione, shedding light on its potential use in the treatment of various diseases. Finally, studies could explore the potential use of 2-Methyl-1,3,2-dithiaphospholane-2-thione in coordination chemistry, particularly in the development of new metal complexes.
Conclusion:
In conclusion, 2-Methyl-1,3,2-dithiaphospholane-2-thione is a chemical compound with unique properties that make it a valuable tool for scientific research. Its ability to act as a chelating agent and its antimicrobial activity make it a potential candidate for use in a variety of applications. Further research is needed to fully understand its mechanism of action and potential uses in various fields.
Méthodes De Synthèse
2-Methyl-1,3,2-dithiaphospholane-2-thione can be synthesized through a variety of methods, including the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium hydrosulfide, or the reaction of 2-chloro-1,3,2-dithiaphospholane with sodium sulfide in the presence of sodium hydrosulfide. The resulting product is then purified through recrystallization.
Applications De Recherche Scientifique
2-Methyl-1,3,2-dithiaphospholane-2-thione has been extensively studied for its potential use in scientific research, particularly in the field of coordination chemistry. It has been shown to act as a chelating agent, forming stable complexes with various metal ions. 2-Methyl-1,3,2-dithiaphospholane-2-thione has also been studied for its antimicrobial activity, showing promising results against a variety of bacterial and fungal strains.
Propriétés
Numéro CAS |
18789-43-0 |
|---|---|
Nom du produit |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Formule moléculaire |
C3H7PS3 |
Poids moléculaire |
170.3 g/mol |
Nom IUPAC |
2-methyl-2-sulfanylidene-1,3,2λ5-dithiaphospholane |
InChI |
InChI=1S/C3H7PS3/c1-4(5)6-2-3-7-4/h2-3H2,1H3 |
Clé InChI |
VXKSAPJHZRMJPO-UHFFFAOYSA-N |
SMILES |
CP1(=S)SCCS1 |
SMILES canonique |
CP1(=S)SCCS1 |
Synonymes |
2-Methyl-1,3,2-dithiaphospholane-2-thione |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![(5S,9R,10S,13S)-10,13-Dimethyl-2,4,5,6,7,9,11,12,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B99763.png)


![3,8-Diazabicyclo[3.2.1]octane-3-ethanol, 8-methyl-](/img/structure/B99766.png)



